3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione

HIV-1 reverse transcriptase Non-nucleoside RT inhibitors Structure-activity relationship

3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione (CAS 107400-98-6) is a tricyclic heterocycle belonging to the pyrimido[5,4-b]indole chemotype, bearing a thione (C=S) group at the 4-position of the pyrimidine ring. With a molecular formula of C₁₀H₇N₃S and molecular weight of 201.25 g/mol, it is the structurally simplest member of the 4-thione-substituted pyrimidoindole series.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 107400-98-6
Cat. No. B3033587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
CAS107400-98-6
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=S)N=CN3
InChIInChI=1S/C10H7N3S/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
InChIKeyYMNTVDMKBNZRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione (CAS 107400-98-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione (CAS 107400-98-6) is a tricyclic heterocycle belonging to the pyrimido[5,4-b]indole chemotype, bearing a thione (C=S) group at the 4-position of the pyrimidine ring [1]. With a molecular formula of C₁₀H₇N₃S and molecular weight of 201.25 g/mol, it is the structurally simplest member of the 4-thione-substituted pyrimidoindole series . The compound has been profiled as a screening hit across multiple PubChem bioassays, including targets in the ubiquitin-conjugating enzyme (Ubc13) and APOBEC families, as well as HIV-1 envelope glycoprotein gp160 [2]. Commercially, it is typically supplied at ≥95% purity as a heterocyclic building block for medicinal chemistry and chemical biology applications .

Why 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione Cannot Be Interchanged with Other Pyrimido[5,4-b]indole Derivatives in Research Sourcing


Within the pyrimido[5,4-b]indole chemotype, the substituent at position 4 is a critical determinant of biological activity. Merino et al. (1999) explicitly demonstrated that a 4-oxo (C=O) substituent renders pyrimido[5,4-b]indole derivatives inactive against HIV-1 reverse transcriptase, establishing that even single-atom changes at this position abolish target engagement [1]. The thione (C=S) group present in the title compound introduces distinct hydrogen-bonding capacity, altered tautomeric equilibrium, and nucleophilic reactivity at sulfur compared to the oxygen of the 4-one analog or the chlorine of 4-chloro derivatives [2]. Consequently, indiscriminate substitution of a 4-thione pyrimidoindole with a 4-one, 4-chloro, or 4-amino analog will confound SAR interpretation, produce divergent screening outcomes, and invalidate cross-study comparisons. Procurement decisions must be guided by the specific 4-position substituent, not merely the tricyclic core.

Quantitative Comparative Evidence for 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione: Head-to-Head and Cross-Study Differentiation Data


Position-4 Thione vs. Oxo: Differential HIV-1 Reverse Transcriptase Activity Profile

The HIV-1 RT SAR study by Merino et al. (1999) evaluated pyrimido[5,4-b]indol-4-one derivatives (series 2 and 6) and found that the 4-oxo substituent is unfavorable for activity — all analogs in these series were inactive at 50 μM [1]. In contrast, BindingDB screening data for the 4-thione analog (this compound) against HIV-1 envelope glycoprotein gp160 yielded a mean IC₅₀ of approximately 28,700 nM (~28.7 μM) across three replicate determinations (25,400; 28,100; 32,700 nM) [2]. While both compounds show only modest anti-HIV activity, the thione variant demonstrates measurable target engagement at concentrations where the 4-oxo series is reported inactive, suggesting that sulfur substitution at position 4 confers a distinct interaction profile worthy of further investigation.

HIV-1 reverse transcriptase Non-nucleoside RT inhibitors Structure-activity relationship

Differential APOBEC Isozyme Inhibition: APOBEC-3G Selectivity Over APOBEC-3A

In confirmatory dose-response assays from the Sanford-Burnham Center for Chemical Genomics, 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione exhibited a ~27-fold preference for inhibiting APOBEC-3G (IC₅₀ = 3,650 nM) over APOBEC-3A (IC₅₀ = 100,000 nM) [1]. This isozyme selectivity profile is notable because APOBEC-3G is a key host restriction factor against HIV-1 and other retroviruses, while APOBEC-3A has been implicated in off-target genomic DNA editing and cancer mutagenesis [2]. The 27-fold window represents a quantifiable selectivity parameter that can guide chemotype selection when isozyme-specific tool compounds are required.

APOBEC deaminase Isozyme selectivity Antiviral innate immunity

Physicochemical Differentiation of 4-Thione from 4-One Analog: LogP, Hydrogen Bonding, and Synthetic Utility

The 4-thione compound (C₁₀H₇N₃S, MW 201.25) can be directly compared to the corresponding 4-one analog, 5H-pyrimido[5,4-b]indol-4-one (C₁₀H₇N₃O, MW 185.18, CAS 61553-71-7). The sulfur-for-oxygen substitution increases molecular weight by ~16 Da, raises calculated LogP (XLogP3 = 1.8 for the thione vs. an estimated ~1.0–1.2 for the 4-one based on oxygen-to-sulfur LogP increment rules), and replaces a hydrogen bond acceptor (C=O) with a softer, more polarizable thione sulfur that can act as both a weaker H-bond acceptor and a nucleophile [1]. The thione group also serves as a synthetic handle for S-alkylation to generate thioether libraries, a diversification strategy unavailable to the 4-one analog without prior activation . These differences mean the two compounds are not interchangeable in property-driven design or library synthesis.

Physicochemical properties LogP Synthetic intermediate

Multi-Target Screening Fingerprint: Ubc13 vs. APOBEC vs. HIV-1 gp160 Activity Panorama

The compound's screening profile across four distinct human and viral targets reveals a graded activity spectrum [1]: strongest inhibition observed against APOBEC-3G (IC₅₀ = 3,650 nM), followed by moderate activity against HIV-1 gp160 (mean IC₅₀ ≈ 28,700 nM), weak inhibition of Ubc13 (IC₅₀ > 20,000 nM), and negligible activity against APOBEC-3A (IC₅₀ = 100,000 nM). This pattern is distinct from the 4-substituted anilinopyrimido[5,4-b]indoles described by Showalter et al. (1999), which achieve single-digit nanomolar EGFR tyrosine kinase IC₅₀ values but lack the multi-target polypharmacology signature observed here [2]. For researchers seeking a scaffold with distributed, moderate-affinity target engagement rather than single-target ultra-potency, this compound presents a differentiated screening starting point.

Polypharmacology Screening profile Ubiquitin pathway

Thione Tautomerism and Metal-Coordination Potential: Differentiation from 4-Amino and 4-Hydrazino Analogs

The 4-thione group exists in equilibrium with its thiol (4-mercapto) tautomer, 5H-pyrimido[5,4-b]indole-4-thiol, as reflected by the dual nomenclature in authoritative databases . This thiol-thione tautomerism is absent in 4-amino (CAS not assigned) and 4-hydrazino (synthesis described by Monge et al.) analogs, which lack the sulfur atom entirely [1]. The thiolate form, predominant under physiological pH, can coordinate soft metal ions (Zn²⁺, Cu⁺, Fe²⁺), opening applications in metalloenzyme inhibitor design and metal-sensing probe development — capabilities structurally impossible for the 4-amino or 4-hydrazino derivatives. This represents a qualitative, mechanism-level differentiation grounded in established heterocyclic chemistry principles.

Tautomerism Metal chelation Thiol-thione equilibrium

Procurement-Guiding Application Scenarios for 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione (CAS 107400-98-6)


APOBEC-3G Selective Chemical Probe Development

With a measured IC₅₀ of 3,650 nM against APOBEC-3G and ~27-fold selectivity over APOBEC-3A, this compound serves as a starting scaffold for developing isozyme-selective APOBEC-3G chemical probes. The quantitative selectivity window enables benchmarking of derivative optimization campaigns aimed at improving both potency and selectivity margins [1]. Procurement is indicated for laboratories studying APOBEC-mediated innate immunity or seeking to dissect APOBEC-3G-specific functions in retroviral restriction independent of APOBEC-3A-mediated off-target effects.

HIV-1 Entry Inhibitor Hit-to-Lead Optimization with Validated 4-Thione SAR Starting Point

The compound's measurable, albeit modest, activity against HIV-1 gp160 (mean IC₅₀ ~28.7 μM) provides a positive control-proven screening hit for HIV-1 entry inhibition campaigns [2]. Unlike the 4-oxo pyrimidoindole series, which is reported inactive at 50 μM in HIV-1 RT assays, the 4-thione analog demonstrates that sulfur substitution at position 4 rescues detectable biological signal [3]. This makes it a rational procurement choice for medicinal chemistry teams seeking to explore structure-activity relationships around the 4-position without starting from a completely inactive chemotype.

Sulfur-Containing Heterocyclic Building Block for Focused Library Synthesis

The thione group at position 4 provides a nucleophilic sulfur handle for S-alkylation and thioether library generation — a synthetic diversification strategy not available to the 4-one (C=O) or 4-amino analogs [4]. Combined with commercially available purity of ≥95%, this compound is procurement-appropriate for parallel synthesis campaigns aiming to generate small, focused libraries of 4-thioether pyrimido[5,4-b]indoles for screening against diverse target panels.

Multi-Target Polypharmacology Screening in Ubiquitin-Pathway and Viral Restriction Factor Assays

The compound's distributed activity profile across Ubc13, APOBEC-3G, and HIV-1 gp160 makes it suitable as a multi-target screening control or as a starting point for polypharmacology-oriented lead discovery [5]. Unlike highly optimized single-target inhibitors (e.g., EGFR TK inhibitors with IC₅₀ ~1 nM from the anilinopyrimidoindole series), this compound engages multiple biologically connected targets at moderate micromolar concentrations, aligning with emerging drug discovery paradigms that exploit intentional polypharmacology for complex diseases.

Quote Request

Request a Quote for 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.